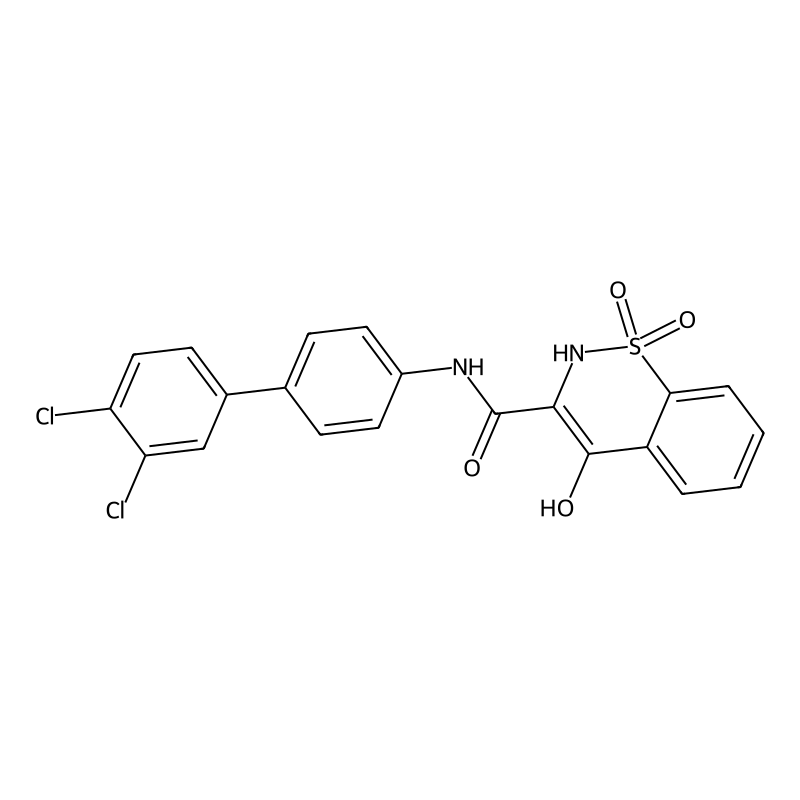

pf-9184

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PF-9184 is a potent and highly selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), the terminal enzyme responsible for converting PGH2 into prostaglandin E2 (PGE2). Unlike cyclooxygenase (COX) inhibitors which act upstream, PF-9184 allows for the targeted study of PGE2-specific pathways by blocking its synthesis without affecting the production of other PGH2-derived prostanoids. This makes it a precise chemical tool for researchers investigating inflammation, pain, and oncology where the specific role of PGE2 needs to be isolated from broader COX-mediated effects.

Standard anti-inflammatory research often relies on widely available COX-1/COX-2 inhibitors. However, these substitutes are unsuitable when the experimental goal is to understand the specific downstream functions of PGE2. COX inhibitors block the formation of the precursor PGH2, thereby suppressing the synthesis of all prostanoids, including prostacyclin (PGI2) and thromboxanes. This broad activity can confound results and masks the distinct biological signature of PGE2. PF-9184 is not interchangeable with COX inhibitors because it acts downstream, offering a clean experimental window into PGE2-mediated signaling without disrupting other critical and potentially compensatory prostanoid pathways.

Exceptional Selectivity Over COX-1 and COX-2

PF-9184 demonstrates a profound selectivity for its target, mPGES-1, when compared to the upstream COX enzymes. It inhibits recombinant human mPGES-1 with an IC50 of 16.5 nM, while showing minimal activity against COX-1 and COX-2, with reported IC50 values of 118 µM and 236 µM, respectively. This represents a selectivity margin of over 7,000-fold for COX-1 and over 14,000-fold for COX-2, ensuring that observed effects at typical working concentrations are attributable to mPGES-1 inhibition alone.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | 16.5 nM (vs. human mPGES-1) |

| Comparator Or Baseline | Comparator: 118,000 nM (vs. human COX-1), 236,000 nM (vs. human COX-2) |

| Quantified Difference | >7,150-fold selective vs. COX-1; >14,300-fold selective vs. COX-2 |

| Conditions | Recombinant human enzyme assays. |

This high degree of selectivity allows researchers to precisely probe the function of PGE2 without the confounding off-target effects of COX inhibitors, which is critical for accurate target validation.

Defined Solubility for Reliable Stock Solution Preparation and Handling

Reproducibility in experimental biology begins with the accurate preparation of stock solutions. PF-9184 has defined solubility characteristics in common laboratory solvents, ensuring reliable and consistent preparation. It is soluble in DMSO at concentrations of 5 mg/mL (with warming) to 15 mg/mL and in DMF at 20 mg/mL. This practical data is essential for designing dilution series and preventing compound precipitation in assay buffers.

| Evidence Dimension | Solubility |

| Target Compound Data | 15-20 mg/mL in DMSO/DMF |

| Comparator Or Baseline | Baseline: Standard laboratory solvents |

| Quantified Difference | N/A (Provides quantitative handling parameters) |

| Conditions | Standard laboratory conditions; warming may be required for DMSO. |

Clear solubility data prevents experimental failures due to compound crashing out of solution and ensures accurate, reproducible dosing in cell culture and biochemical assays.

Demonstrated Efficacy in Physiologically Relevant Cellular and Whole Blood Models

Beyond its biochemical potency, PF-9184 effectively blocks PGE2 synthesis in complex biological systems. In lipopolysaccharide (LPS)-treated human whole blood and interleukin-1β (IL-1β)-stimulated human fibroblasts, PF-9184 inhibits PGE2 production with IC50 values ranging from 0.4 to 5 µM. This demonstrates the compound's ability to penetrate cells and engage its target in a native environment, a critical prerequisite for its use as a tool in cell-based studies.

| Evidence Dimension | Cellular PGE2 Inhibition (IC50) |

| Target Compound Data | 0.4 - 5 µM |

| Comparator Or Baseline | Baseline: LPS-stimulated human whole blood; IL-1β-stimulated fibroblasts |

| Quantified Difference | Effective in the low micromolar range |

| Conditions | Ex vivo human whole blood assay and in vitro human fibroblast culture. |

This confirms the compound's utility beyond purified enzyme assays, giving buyers confidence that it will be an effective inhibitor in their own cell culture or ex vivo experimental models.

Isolating PGE2-Specific Mechanisms in Inflammation and Pain Models

For researchers needing to definitively attribute a biological response to PGE2, rather than to the general class of prostanoids. PF-9184's extreme selectivity over COX enzymes allows for precise dissection of pathways in models of arthritis, neuroinflammation, or nociception where other prostanoids have confounding effects.

Validating mPGES-1 as a Therapeutic Target in Oncology

PGE2 is implicated in tumor growth and immune evasion. PF-9184 serves as a critical tool compound to validate mPGES-1 as a drug target in cancer cell lines or organoid models. Its proven cellular efficacy ensures reliable target engagement to study effects on proliferation, apoptosis, or the tumor microenvironment.

Developing Assays Where COX Inhibitor Side Effects Must Be Avoided

In studies involving cardiovascular or gastrointestinal cell models, the use of traditional NSAIDs or coxibs can introduce artifacts related to their known side effects. As a highly selective mPGES-1 inhibitor, PF-9184 can be used to reduce inflammatory PGE2 levels without impacting pathways governed by other prostanoids like cardioprotective PGI2.